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Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512 Get Quote

This guide is intended for researchers, scientists, and drug development professionals using

AT7519 TFA in preclinical animal models. It provides troubleshooting advice and frequently

asked questions to help manage potential toxicities and ensure the successful execution of

your experiments.

Frequently Asked Questions (FAQs)
Q1: What is AT7519 TFA and what is its mechanism of action?

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs),

including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] Its trifluoroacetate (TFA) salt is

often used for in vivo studies. By inhibiting CDKs, AT7519 disrupts cell cycle progression,

leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2] It also

inhibits RNA polymerase II, which can suppress the transcription of key survival proteins.[1][2]

Q2: What are the recommended administration routes and solvents for AT7519 TFA in mice?

In published studies, AT7519 TFA has been administered to mice primarily via intraperitoneal

(i.p.) or intravenous (i.v.) injection.[3][4][5] The most common solvent for in vivo use is saline

(0.9% NaCl).[1][3][6]

Q3: What are the reported toxicities of AT7519 in animal models?
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Most preclinical studies report that efficacious doses of AT7519 are "well tolerated" in mice,

with some studies explicitly noting no significant changes in body weight.[7][8] However,

detailed public toxicology reports for AT7519 in animal models are limited. Based on the known

class effects of CDK inhibitors, researchers should be prepared to monitor for potential

toxicities.[6][9]

Q4: What are the potential class-related toxicities of CDK inhibitors?

Common toxicities associated with CDK inhibitors that may be relevant for AT7519 include:

Myelosuppression: Particularly neutropenia (a decrease in neutrophils), is a common dose-

limiting toxicity. Anemia and thrombocytopenia can also occur.

Gastrointestinal (GI) toxicity: This can manifest as diarrhea, nausea, and weight loss.[9]

Mucositis: Inflammation of the mucous membranes, particularly in the mouth.[10][11]

Fatigue and Rash: These have been noted as dose-limiting toxicities in human clinical trials.

[10][11]

Q5: Were any cardiac-related toxicities observed with AT7519 in preclinical models?

While dose-limiting QTc prolongation (a heart rhythm abnormality) was a significant concern in

a human Phase I clinical trial, specific reports of cardiac toxicity in animal models are not

detailed in the available literature.[9][12] However, given the clinical findings, careful monitoring

for cardiovascular effects in animal studies is warranted, especially in longer-term experiments

or when using higher doses.

Troubleshooting Guide for Potential Toxicities
This section provides a question-and-answer formatted guide to address specific issues you

might encounter during your experiments.

Issue 1: The animals are losing weight.

Question: My mice treated with AT7519 are showing significant weight loss (>10%). What

should I do?
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Answer:

Assess Severity: Mild weight loss (<10%) may be manageable with supportive care. For

weight loss exceeding 15-20%, immediate action is required.

Supportive Care: Ensure easy access to palatable, high-calorie food and hydration packs.

Dose Modification: If weight loss is severe or persistent, consider reducing the dose of

AT7519 or modifying the dosing schedule (e.g., changing from a 5-days-on, 2-days-off

schedule to a less frequent administration).

Monitor for GI Distress: Observe the animals for signs of diarrhea or dehydration, which

can contribute to weight loss.

Issue 2: I suspect the animals have developed neutropenia.

Question: An animal appears lethargic and might have an infection. How do I confirm and

manage potential neutropenia?

Answer:

Confirm with a Complete Blood Count (CBC): The most direct way to diagnose

neutropenia is by performing a CBC from a blood sample (e.g., via tail vein or

submandibular bleed) to determine the absolute neutrophil count.

Dose Interruption/Reduction: If neutropenia is confirmed, temporarily halt AT7519

administration until neutrophil counts recover. For subsequent treatment cycles, consider a

dose reduction.

Supportive Care: If severe neutropenia is detected, consider administering a recombinant

murine granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.

Prophylactic broad-spectrum antibiotics may also be necessary to prevent opportunistic

infections.

Issue 3: How should I monitor for potential cardiac toxicity?
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Question: Given the QTc prolongation seen in human trials, how can I monitor for cardiac

side effects in my mouse study?

Answer:

Electrocardiogram (ECG) Monitoring: For long-term or high-dose studies, consider using

telemetry devices for continuous ECG monitoring in a subset of animals. This is the most

direct way to assess for arrhythmias and changes in the QT interval.[2]

Echocardiography: Non-invasive echocardiography can be used to assess cardiac

structure and function, although it is less direct for detecting arrhythmic potential.[13][14]

Clinical Observation: Monitor for any signs of cardiovascular distress, such as changes in

breathing, cyanosis (bluish discoloration of the skin), or lethargy.

Data Presentation
Table 1: Summary of AT7519 TFA Dosing in Mouse Xenograft Models
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Tumor Model Mouse Strain
Administration
Route

Dose and
Schedule

Reference

HCT116 (Colon) Nude i.p.
10 mg/kg, single

dose
[3]

HCT116 (Colon) SCID i.p.
9.1 mg/kg, twice

daily for 9 days
[9]

HT29 (Colon) Nude i.p.

5 and 7.5 mg/kg,

twice daily for 9

days

[9]

MM.1S

(Myeloma)
SCID i.p.

15 mg/kg, once

daily, 5

days/week for 2

weeks

[6]

AMC711T

(Neuroblastoma)
Nude (nu/nu) i.p.

5, 10, or 15

mg/kg, daily for 5

days

[12]

U87MG

(Glioblastoma)
Nude i.p. Not specified [1]

Table 2: Potential Toxicities and Recommended Monitoring
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Potential Toxicity
Clinical Signs in
Animals

Monitoring Method
Management
Strategy

Myelosuppression

Lethargy, pale

paws/ears, signs of

infection

Complete Blood

Count (CBC)

Dose

reduction/interruption,

G-CSF, antibiotics

GI Toxicity

Weight loss, diarrhea,

dehydration, reduced

food intake

Daily body weight,

fecal consistency

monitoring

Supportive care

(hydration, nutrition),

dose modification

General Malaise

Ruffled fur, hunched

posture, reduced

activity

Daily clinical

observation

Supportive care, dose

modification

Cardiac Toxicity
Changes in breathing,

cyanosis, lethargy

ECG (telemetry),

echocardiography

Dose interruption,

consult with

veterinarian

Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice

Baseline Data: Before initiating treatment, record the body weight of each animal and

perform a baseline CBC for a subset of animals.

Daily Monitoring:

Record the body weight of each animal daily.

Perform a clinical observation of each animal, noting posture, activity level, fur condition,

and any signs of distress.

Check for signs of GI toxicity, such as diarrhea.

Weekly Monitoring:

Perform a CBC via tail vein or submandibular bleed to monitor for hematological toxicities.
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Endpoint Analysis:

At the end of the study, collect blood for serum chemistry analysis and major organs (liver,

kidney, spleen, heart) for histopathological evaluation.

Mandatory Visualizations
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(as per protocol)

Daily Monitoring:
- Body Weight
- Clinical Signs

Weekly Monitoring:
- Complete Blood Count (CBC) End of Study

Collect Samples:
- Blood (Serum Chemistry)
- Tissues (Histopathology)
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Adverse Event Observed?
(e.g., >10% weight loss, lethargy)

Continue Treatment
& Monitoring

 No

Pause Dosing

 Yes

Investigate Cause:
- Perform CBC

- Assess Hydration/Nutrition

Initiate Supportive Care:
- Diet/Hydration Support

- G-CSF / Antibiotics (if neutropenic)

Is Animal Stabilized?

Resume Dosing
at a Reduced Dose

 Yes

Discontinue Treatment
for this Animal

 No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9829897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9829897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3630465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3630465/
https://astx.com/wp-content/uploads/2016/11/2006_AT7519_AACR_EORTC_Poster.pdf
https://pubmed.ncbi.nlm.nih.gov/21325451/
https://pubmed.ncbi.nlm.nih.gov/21325451/
https://www.medchemexpress.com/at7519.html
https://www.selleckchem.com/products/AT7519.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4264455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4264455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.semanticscholar.org/paper/Biological-characterization-of-AT7519%2C-a-inhibitor-Squires-Feltell/56cb2698d67cae015f3846ccc501ae7c7b9c717b?p2df
https://www.semanticscholar.org/paper/Biological-characterization-of-AT7519%2C-a-inhibitor-Squires-Feltell/56cb2698d67cae015f3846ccc501ae7c7b9c717b?p2df
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-09-1071/1905464/1535-7163_mct-09-1071v1.pdf
https://aacrjournals.org/mct/article/9/4/920/93712/AT7519-a-Cyclin-Dependent-Kinase-Inhibitor-Exerts
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4935933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5966769/
https://www.benchchem.com/product/b1139512#managing-at7519-tfa-toxicity-in-animal-models
https://www.benchchem.com/product/b1139512#managing-at7519-tfa-toxicity-in-animal-models
https://www.benchchem.com/product/b1139512#managing-at7519-tfa-toxicity-in-animal-models
https://www.benchchem.com/product/b1139512#managing-at7519-tfa-toxicity-in-animal-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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